3-Chlorophenoxyacetyl chloride chemical properties
3-Chlorophenoxyacetyl chloride chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 3-Chlorophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenoxyacetyl chloride is a highly reactive acyl chloride derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive acyl chloride group tethered to a chlorophenoxy moiety, makes it a valuable building block for introducing the 3-chlorophenoxyacetyl group into a wide range of molecules. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of pharmaceuticals and other fine chemicals. The presence of the chlorine atom on the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity and metabolic stability.[1] Understanding the chemical behavior of 3-Chlorophenoxyacetyl chloride is therefore essential for its effective application in complex synthetic pathways.
Physicochemical and Spectroscopic Properties
3-Chlorophenoxyacetyl chloride is characterized by its high reactivity, particularly its sensitivity to moisture.[2] Its physical properties are summarized in the table below. The electron-withdrawing nature of the chlorine atoms and the carbonyl oxygen creates a highly electrophilic carbonyl carbon, which is the center of its reactivity.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| CAS Number | 114476-84-5 | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 120-122 °C at 2 mmHg | [5] |
| Density | 1.363 g/cm³ | [5] |
| Refractive Index | 1.548 | [4][5] |
| InChI Key | KPINZNVDHXIYAR-UHFFFAOYSA-N | [4] |
| SMILES | ClC(=O)COc1cccc(Cl)c1 | [4] |
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Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1780-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals corresponding to the aromatic protons would appear in the downfield region (approx. 7.0-7.4 ppm), and a singlet for the methylene (-CH₂-) protons would be expected around 4.8 ppm.[7]
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¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the highly deshielded region of the spectrum (approx. 168-172 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Purification
The most common and industrially scalable method for synthesizing 3-Chlorophenoxyacetyl chloride is through the reaction of its parent carboxylic acid, 3-chlorophenoxyacetic acid, with a suitable chlorinating agent.[8] Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8][9]
The precursor, 3-chlorophenoxyacetic acid, can be prepared from 3-chlorophenol and an ethyl chloroacetate followed by hydrolysis.[7]
Typical Synthesis Protocol: Chlorination of 3-Chlorophenoxyacetic Acid
This protocol is a representative procedure based on the synthesis of analogous acyl chlorides.[9]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. The apparatus must be thoroughly dried to prevent hydrolysis of the acyl chloride.[10]
-
Reagents: Charge the flask with 3-chlorophenoxyacetic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure (vacuum distillation). The crude 3-Chlorophenoxyacetyl chloride residue is often pure enough for subsequent steps. If higher purity is required, it can be purified by fractional distillation under high vacuum.[9]
Caption: Workflow for the synthesis of 3-Chlorophenoxyacetyl chloride.
Chemical Reactivity and Mechanisms
The chemistry of 3-Chlorophenoxyacetyl chloride is dominated by the high reactivity of the acyl chloride functional group. As the most reactive of the carboxylic acid derivatives, it readily undergoes nucleophilic acyl substitution reactions.[10] The reaction proceeds via a two-stage addition-elimination mechanism.[11]
General Mechanism: Nucleophilic Acyl Substitution
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Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (Cl⁻)—a good leaving group—is eliminated.[3]
-
Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, or amine), the resulting intermediate is positively charged. A weak base, such as pyridine or an excess of the amine nucleophile, removes a proton to yield the final neutral product and an acid byproduct (e.g., HCl).[10][12]
Caption: General mechanism of nucleophilic acyl substitution.
Key Reactions
-
Hydrolysis: Reacts readily, often violently, with water to form the corresponding carboxylic acid, 3-chlorophenoxyacetic acid, and hydrogen chloride gas.[10][13] This reactivity necessitates handling the compound under anhydrous (dry) conditions.[10]
-
Alcoholysis (Esterification): Reacts with alcohols to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl byproduct.[10][12]
-
Aminolysis (Amidation): Reacts rapidly with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.[3][11] Two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the HCl formed.[11]
-
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[8]
Caption: Key reactions of 3-Chlorophenoxyacetyl chloride.
Applications in Research and Drug Development
3-Chlorophenoxyacetyl chloride is primarily used as a versatile chemical intermediate for synthesizing more complex molecules.[8][14] Its utility spans several industries, most notably pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis: It is a key building block for introducing the 3-chlorophenoxyacetyl moiety into potential drug candidates. This structural motif can be found in compounds investigated for a variety of therapeutic targets. The incorporation of chlorinated aromatic rings is a well-established strategy in drug design to enhance binding affinity, improve pharmacokinetic properties, or block metabolic degradation.[1]
-
Agrochemicals: It serves as a precursor in the synthesis of certain herbicides and pesticides.[2]
-
Organic Synthesis: Beyond specific applications, it is a general reagent used to create esters and amides, which are themselves important intermediates or final products in the synthesis of dyes, polymers, and other specialty chemicals.[15]
Analytical Methods
The analysis of a highly reactive and moisture-sensitive compound like 3-Chlorophenoxyacetyl chloride requires specific strategies.
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable technique. However, direct injection can be problematic due to its reactivity. A common strategy involves derivatization, where the acyl chloride is converted into a more stable ester or amide prior to analysis.[16] This indirect method allows for robust and reproducible quantification.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used, particularly for monitoring reaction progress where the acyl chloride and its products have different polarities.[17] Care must be taken to use non-aqueous or anhydrous mobile phases to prevent on-column degradation.
-
Sample Handling: For all analytical methods, samples must be meticulously protected from atmospheric moisture to ensure accurate results. This involves using dry solvents and potentially working under an inert atmosphere (e.g., nitrogen or argon).[18]
Safety and Handling
3-Chlorophenoxyacetyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.
-
Corrosivity: It causes severe skin burns and serious eye damage.[19] Contact with moist skin can lead to chemical burns due to hydrolysis and the formation of hydrochloric acid.[13]
-
Reactivity with Water: It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[13] Therefore, it must be stored and handled in a dry, well-ventilated area away from water or moisture. Storage under an inert gas like nitrogen is recommended.
-
Inhalation Toxicity: The vapors are highly irritating and corrosive to the respiratory tract.[13] All handling should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, must be worn at all times.[19]
Conclusion
3-Chlorophenoxyacetyl chloride is a cornerstone reagent in organic synthesis, valued for its ability to efficiently introduce the 3-chlorophenoxyacetyl functional group. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the straightforward synthesis of a diverse array of esters, amides, and other derivatives. While its utility in pharmaceutical and agrochemical development is significant, its hazardous and moisture-sensitive nature demands rigorous and careful handling procedures. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher or scientist aiming to leverage this potent synthetic intermediate.
References
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]
-
LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from Chemistry LibreTexts. [Link]
-
StudySmarter. (n.d.). Acid Chlorides Reactions. Retrieved from StudySmarter. [Link]
-
American Chemical Society. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from ACS Publications. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from ChemistryStudent. [Link]
-
Stenutz. (n.d.). (3-chlorophenoxy)acetyl chloride. Retrieved from Stenutz. [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:4122-68-3 | 4-Chlorophenoxyacetyl Chloride for Sale. Retrieved from ALFA CHEMICAL. [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from Huskie Commons. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chlorophenylacetic acid. Retrieved from PubChem. [Link]
-
MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from MDPI. [Link]
-
SIELC Technologies. (2018). Chloroacetyl chloride. Retrieved from SIELC. [Link]
-
NIST. (n.d.). α-Chlorophenylacetyl chloride. Retrieved from NIST WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol.
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl Chloride in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (3-chlorophenoxy)acetyl chloride [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. α-Chlorophenylacetyl chloride [webbook.nist.gov]
- 7. 3-Chlorophenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. organicchemistry2.trubox.ca [organicchemistry2.trubox.ca]
- 13. fishersci.com [fishersci.com]
- 14. nbinno.com [nbinno.com]
- 15. alfa-chemical.com [alfa-chemical.com]
- 16. japsonline.com [japsonline.com]
- 17. Chloroacetyl chloride | SIELC Technologies [sielc.com]
- 18. env.go.jp [env.go.jp]
- 19. tcichemicals.com [tcichemicals.com]
